6-(4-Chlorobenzyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(4-Chlorobenzyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry The compound features a triazolothiadiazole core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorobenzyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:
Formation of the Triazolothiadiazole Core: This can be achieved by reacting 4-amino-5-mercapto-3-substituted-1,2,4-triazole with appropriate reagents such as hydrazine hydrate and carbon disulfide under reflux conditions.
Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via nucleophilic substitution reactions using 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Attachment of the Morpholin-4-ylmethyl Group: This step involves the reaction of the intermediate compound with morpholine and formaldehyde under Mannich reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or hydroxylamines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-Chlorobenzyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases and proteases.
Pathways Involved: Inhibition of enzyme activity leading to disruption of cellular processes such as cell division and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorobenzyl)-3-(piperidin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(4-Chlorobenzyl)-3-(pyrrolidin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
- Structural Features : The presence of the morpholin-4-ylmethyl group distinguishes it from similar compounds, potentially altering its biological activity and chemical reactivity.
- Biological Activity : Differences in the side chains can lead to variations in the compound’s efficacy and specificity in biological applications.
Properties
IUPAC Name |
4-[[6-[(4-chlorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5OS/c16-12-3-1-11(2-4-12)9-14-19-21-13(17-18-15(21)23-14)10-20-5-7-22-8-6-20/h1-4H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHYGDSYKBQULG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NN=C3N2N=C(S3)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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